2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide
Description
2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide is a complex organic compound featuring a quinoline core, a furo[2,3-c]pyridine moiety, and a carboxamide group
Properties
IUPAC Name |
2-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16-11-14(13-3-1-2-4-15(13)21-16)18(24)20-7-9-22-8-5-12-6-10-26-17(12)19(22)25/h1-6,8,10-11H,7,9H2,(H,20,24)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGMUMLTIYTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furo[2,3-c]pyridine moiety: This step may involve the cyclization of a suitable pyridine derivative with a furan ring under acidic or basic conditions.
Attachment of the carboxamide group: This can be done through the reaction of the quinoline derivative with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups in the furo[2,3-c]pyridine moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline-4-carboxaldehyde derivative, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Cancer Treatment
The compound has shown promise as an inhibitor for specific cancer-related targets. Notably, its structural characteristics allow it to interact with proteins involved in tumor progression.
Enzyme Inhibition
The compound's ability to inhibit enzymes makes it a candidate for treating diseases where enzyme dysregulation is a factor.
- USP7 Inhibition : The compound may act as a USP7 inhibitor, a target involved in various cellular processes including the regulation of p53. Inhibitors of USP7 have been explored for their potential to enhance the efficacy of existing cancer therapies by restoring p53 function .
- Binding Affinity : Preliminary studies suggest that similar compounds exhibit high binding affinity to USP7, indicating that this compound could potentially be optimized for greater efficacy in therapeutic contexts.
Neuroprotection
The neuroprotective properties of quinoline derivatives suggest potential applications in neurodegenerative diseases.
- Mechanism : Compounds with similar frameworks have been shown to protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect may be attributed to their ability to modulate signaling pathways involved in cell survival .
- Research Findings : Investigations into the neuroprotective effects of quinoline derivatives indicate that they can mitigate damage from neurotoxic agents, suggesting that this compound could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Treatment | Inhibition of c-KIT kinase | Reduces tumor growth |
| Enzyme Inhibition | USP7 inhibition | Restores p53 function |
| Neuroprotection | Modulation of oxidative stress | Protects neuronal cells |
Mechanism of Action
The mechanism by which 2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: The compound may bind to the active site of enzymes, preventing substrate binding and catalysis.
Interaction with receptors: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
DNA intercalation: The planar structure of the quinoline core may allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core and have well-known pharmacological activities.
Furo[2,3-c]pyridine derivatives: These compounds are less common but may exhibit similar biological activities due to the presence of the furo[2,3-c]pyridine moiety.
Uniqueness
2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
Biological Activity
The compound 2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide , a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline and its derivatives are known for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a quinoline backbone with hydroxyl and carboxamide functional groups that contribute to its biological activity.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through oxidative stress pathways. They may also inhibit specific kinases involved in cancer progression.
- Cell Lines Tested : Studies have reported the efficacy of related compounds against breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cell lines, demonstrating IC50 values indicative of potent activity .
Antibacterial Activity
The antibacterial potential of quinoline derivatives has also been documented. The compound's structure suggests it may interact with bacterial enzymes or disrupt cellular processes:
- Spectrum of Activity : Some studies have shown that quinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Comparative Studies : In vitro tests have indicated that derivatives with similar structures can outperform traditional antibiotics like penicillin in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives:
| Structural Feature | Activity Implication |
|---|---|
| Hydroxyl Group | Enhances solubility and bioavailability |
| Carboxamide Group | Increases interaction with target enzymes |
| Furo[2,3-c]pyridine | Contributes to unique binding properties |
This table summarizes how specific structural features can influence the biological activity of the compound.
Case Studies
- Synthesis and Evaluation : A study synthesized various quinoline-4-carboxamide derivatives, including those structurally related to the target compound. The evaluation revealed promising anticancer and antibacterial activities, suggesting potential for further development .
- Molecular Docking Studies : Computational studies utilizing molecular docking have predicted strong binding affinities to key targets involved in cancer signaling pathways, supporting experimental findings regarding the compound's efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide, and what challenges arise during purification?
- Answer : The synthesis typically involves multi-step organic reactions, including condensation of quinoline-4-carboxylic acid derivatives with functionalized furopyridine intermediates. Catalysts such as HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and bases like triethylamine (TEA) are used to activate carboxyl groups for amide bond formation . Purification often requires chromatography (e.g., silica gel) or recrystallization from ethanol/DMF mixtures to isolate the product, with yields ranging from 69–80% depending on substituent reactivity . Challenges include managing byproducts from competing side reactions (e.g., ester hydrolysis) and ensuring enantiomeric purity when chiral centers are present .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the quinoline backbone, furopyridine ring, and substituent positions. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and hydroxyls (broad O-H stretch at ~3200 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>99.8% purity) is used for quantitative purity assessment . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Answer : Stability studies involve incubating the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC to monitor degradation products (e.g., hydrolyzed amides or oxidized quinoline rings). Accelerated stability testing under UV light can predict photodegradation pathways . For temperature-sensitive derivatives, differential scanning calorimetry (DSC) identifies decomposition points .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : Antiproliferative activity is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves . Antimicrobial potency is assessed via disk diffusion or microdilution (MIC) methods against Gram-positive/negative bacteria . Enzyme inhibition (e.g., kinase assays) requires recombinant proteins and ATP/ADP-Glo™ systems to quantify activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Answer : Systematic modifications to the quinoline (e.g., halogenation at C6/C7), furopyridine (substitution with pyrrolidine), or ethyl linker (length/spacer groups) are synthesized and tested. For example, replacing the hydroxyl group with a methoxy or chloro substituent may enhance membrane permeability, while bulkier amides (e.g., benzyl) could improve target binding . Molecular docking (AutoDock Vina) and MD simulations predict interactions with targets like topoisomerases or kinases .
Q. What experimental designs address contradictory data in cytotoxicity vs. selectivity profiles?
- Answer : Contradictions (e.g., high cytotoxicity but low selectivity) are resolved by:
- Dose-range refinement : Testing narrower concentration intervals (e.g., 0.1–10 µM) to identify therapeutic windows.
- Off-target profiling : Screening against non-cancerous cell lines (e.g., HEK293) and panels of kinases/GPCRs .
- Metabolic stability assays : Liver microsome studies to determine if metabolites contribute to toxicity .
Q. What methodologies validate the compound’s mechanism of action in apoptotic pathways?
- Answer : Flow cytometry with Annexin V/PI staining quantifies apoptosis induction. Western blotting detects caspase-3/9 cleavage and Bcl-2/Bax ratios . Transcriptomic analysis (RNA-seq) identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA). Knockdown experiments (siRNA) confirm target dependency .
Q. How can researchers evaluate the environmental impact of this compound during disposal?
- Biodegradation : OECD 301F tests measure microbial breakdown in activated sludge.
- Ecotoxicology : Daphnia magna and algae growth inhibition assays assess aquatic toxicity.
- Adsorption studies : Soil column experiments determine leaching potential using HPLC-MS quantification.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
